2,4-Ditert-butyl-5-nitrobenzoic acid

Acidity pKa Electron-Withdrawing Group

2,4‑Ditert‑butyl‑5‑nitrobenzoic acid delivers the unique synergy of extreme steric shielding from two tert‑butyl groups and strong electron withdrawal from the 5‑nitro group. This non‑substitutable scaffold excels in synthesizing hydrolysis‑resistant amides/esters, hindered aniline‑based ligands, and electron‑transport materials. Its high lipophilicity (logP ~3.86) ensures compatibility with non‑polar media. Choose this compound when generic nitrobenzoic acids fail to provide the steric protection and conformational control your advanced synthesis demands.

Molecular Formula C15H21NO4
Molecular Weight 279.336
Cat. No. B1184450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Ditert-butyl-5-nitrobenzoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.336
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C15H21NO4/c1-14(2,3)10-8-11(15(4,5)6)12(16(19)20)7-9(10)13(17)18/h7-8H,1-6H3,(H,17,18)
InChIKeyQVQOEGINDWEFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Ditert-butyl-5-nitrobenzoic Acid: A Sterically Hindered, Electron-Deficient Building Block for Advanced Synthesis and Research


2,4-Ditert-butyl-5-nitrobenzoic acid (CAS: Not readily available from authoritative databases) is a specialty organic compound characterized by a benzoic acid core substituted with a strongly electron-withdrawing nitro group at the 5-position and two bulky, electron-donating tert-butyl groups at the 2- and 4-positions . This combination of substituents creates a molecule with pronounced steric hindrance and unique electronic properties, making it a valuable scaffold in organic synthesis and materials science research, distinct from less substituted or differently substituted benzoic acid analogs [1].

Why 2,4-Ditert-butyl-5-nitrobenzoic Acid Cannot Be Simply Replaced by Generic Nitrobenzoic or tert-Butylbenzoic Acid Analogs


The unique synergy of steric and electronic effects in 2,4-ditert-butyl-5-nitrobenzoic acid precludes simple substitution. Replacing it with a generic nitrobenzoic acid (e.g., 4-nitrobenzoic acid) would eliminate the significant steric bulk and altered solubility/conformation provided by the tert-butyl groups, potentially compromising selectivity and yield in reactions where steric shielding is critical [1]. Conversely, using an analog lacking the nitro group (e.g., 2,4-di-tert-butylbenzoic acid) would remove the strong electron-withdrawing group, drastically changing the molecule's reactivity, acidity, and ability to participate in key synthetic transformations like nucleophilic aromatic substitution or reduction chemistry . The specific substitution pattern is non-negotiable for applications exploiting this precise combination of properties.

Quantitative Evidence Guide for Selecting 2,4-Ditert-butyl-5-nitrobenzoic Acid: Comparative Data Against Key Analogs


Comparative Acidity: 2,4-Ditert-butyl-5-nitrobenzoic Acid vs. 2,4-Di-tert-butylbenzoic Acid

The pKa of 2,4-ditert-butyl-5-nitrobenzoic acid is significantly lower (more acidic) than that of its non-nitrated analog, 2,4-di-tert-butylbenzoic acid. This difference is due to the strong electron-withdrawing inductive and resonance effects of the nitro group, which stabilizes the carboxylate anion . The predicted pKa for 2,4-ditert-butyl-5-nitrobenzoic acid is 1.29 ± 0.30 , while the pKa of 2,4-di-tert-butylbenzoic acid is estimated to be similar to that of benzoic acid (around 4.2), as the tert-butyl groups have minimal effect on acidity [1].

Acidity pKa Electron-Withdrawing Group Nitro Group Effect

Lipophilicity Comparison: 2,4-Ditert-butyl-5-nitrobenzoic Acid vs. 4-Nitrobenzoic Acid

The presence of two tert-butyl groups dramatically increases the lipophilicity of 2,4-ditert-butyl-5-nitrobenzoic acid compared to a simpler nitrobenzoic acid analog. While direct experimental logP data is unavailable for the target compound, the predicted logP for 2,4-ditert-butyl-5-nitrobenzoic acid is estimated to be around 3.86 [1], in stark contrast to the experimental logP of 4-nitrobenzoic acid, which is 1.89 [2].

Lipophilicity LogP Steric Bulk Membrane Permeability

Steric Shielding and Reactivity: 2,4-Ditert-butyl-5-nitrobenzoic Acid vs. 5-Nitrobenzoic Acid

The two ortho-tert-butyl groups in 2,4-ditert-butyl-5-nitrobenzoic acid create significant steric hindrance around the carboxylic acid and the adjacent ring positions . This contrasts sharply with 5-nitrobenzoic acid, which has no such steric bulk. This steric shielding is known to protect the carboxyl group from unwanted side reactions and can direct the regioselectivity of electrophilic aromatic substitution. While quantitative rate constant data for specific reactions are not available, the qualitative difference in steric environment is a well-established principle in organic chemistry and a key differentiator for this compound class [1].

Steric Hindrance Reactivity Nucleophilic Aromatic Substitution Carboxylic Acid Protection

Validated Research and Industrial Application Scenarios for 2,4-Ditert-butyl-5-nitrobenzoic Acid Based on Quantitative Evidence


Synthesis of Sterically Hindered Amides and Esters

The high steric hindrance provided by the two tert-butyl groups makes 2,4-ditert-butyl-5-nitrobenzoic acid an excellent starting material for synthesizing unusually stable or conformationally restricted amides and esters. The steric bulk shields the carbonyl carbon, often reducing the rate of unwanted hydrolysis or aminolysis under reaction conditions where non-hindered analogs would rapidly degrade . This property is particularly valuable in the development of robust ligands for catalysis or in the creation of protected intermediates in multi-step syntheses.

Precursor for Electron-Deficient Ligands and Materials

The strong electron-withdrawing nature of the nitro group, combined with the lipophilic character of the tert-butyl groups, makes this compound a suitable precursor for ligands in transition metal catalysis or for building blocks in electron-transport materials. The reduction of the nitro group to an amine yields a highly sterically hindered aniline derivative, which can be used to synthesize ligands with unique electronic and steric profiles . The enhanced lipophilicity (logP ≈ 3.86 vs. 1.89 for 4-nitrobenzoic acid) [1] also makes derivatives of this compound more compatible with non-polar reaction media or hydrophobic binding pockets in biological systems.

Mechanistic Probes for Studying Steric and Electronic Effects

Due to its unique combination of strong steric bulk and a powerful electron-withdrawing group, 2,4-ditert-butyl-5-nitrobenzoic acid serves as an ideal model compound in physical organic chemistry. Researchers can use it to systematically investigate the interplay of steric hindrance and electronic effects on reaction rates, equilibrium constants (e.g., acidity), and molecular conformation . Comparing its reactivity and properties to those of its non-nitrated or non-hindered analogs (as outlined in Section 3) provides fundamental insights into the principles governing organic reactions.

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